S-Enantiomer vs. R-Enantiomer: 2–3 Fold Superior DBH Inhibitory Potency of the Nepicastat Derived from (2S)-Amine
Nepicastat, synthesized from (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, inhibits bovine DBH with an IC50 of 8.5 ± 0.8 nM and human DBH with an IC50 of 9.0 ± 0.8 nM. The corresponding R-enantiomer (RS-25560-198), derived from the (2R)-amine, is approximately 2–3 fold less potent, with IC50 values of 25.1 nM (bovine) and 18.3 nM (human) [1]. This potency gap is observed consistently across both species' enzymes.
| Evidence Dimension | DBH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Nepicastat from (2S)-amine: IC50 = 8.5 ± 0.8 nM (bovine), 9.0 ± 0.8 nM (human) |
| Comparator Or Baseline | R-enantiomer (RS-25560-198) from (2R)-amine: IC50 = 25.1 nM (bovine), 18.3 nM (human) |
| Quantified Difference | S-enantiomer is 2–3 fold more potent than R-enantiomer (bovine: 2.95×; human: 2.03×) |
| Conditions | Purified bovine and human dopamine-β-hydroxylase enzyme inhibition assay |
Why This Matters
Procuring the incorrect (R)-enantiomer of the intermediate directly yields a final drug candidate with less than half the potency, compromising in vivo efficacy and requiring higher dosing.
- [1] Stanley, W. C., et al. (1997). Catecholamine modulatory effects of nepicastat (RS-25560-197), a novel, potent and selective inhibitor of dopamine-β-hydroxylase. British Journal of Pharmacology, 121(8), 1803–1809. DOI: 10.1038/sj.bjp.0701315. View Source
